molecular formula C27H26F5N7O3 B1684530 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea CAS No. 939805-30-8

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B1684530
CAS No.: 939805-30-8
M. Wt: 591.5 g/mol
InChI Key: GZPJCJKUZPUFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

ACTB-1003 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

ACTB-1003 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

ACTB-1003 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying kinase inhibition and its effects on various biochemical pathways.

    Biology: Employed in cell line studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including lung, breast, and colorectal cancers.

    Industry: Utilized in the development of new kinase inhibitors and other pharmaceutical compounds.

Mechanism of Action

ACTB-1003 exerts its effects by inhibiting multiple kinases, including fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), and Tie-2. It induces apoptosis by targeting ribosomal S6 kinase (RSK) and p70S6 kinase (p70S6K), which are downstream of the phosphoinositide 3-kinase (PI3K) pathway. This multi-targeted approach results in the inhibition of cancer cell growth, angiogenesis, and induction of apoptosis .

Comparison with Similar Compounds

ACTB-1003 is unique due to its multi-kinase inhibition properties. Similar compounds include:

ACTB-1003 stands out due to its specific inhibition of RSK and p70S6K, which are not commonly targeted by other kinase inhibitors .

Biological Activity

The compound 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea is a novel pyrrolotriazine derivative with potential applications in treating hyper-proliferative disorders and diseases associated with angiogenesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20F3N5O\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_5\text{O}

This structure includes multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. It targets the following pathways:

  • Inhibition of PI3K/mTOR Pathway : Similar compounds have shown potent inhibition of the PI3K and mTOR pathways, which are critical for cell growth and metabolism. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Folate Receptor Interaction : The compound may also interact with folate receptors, similar to other antifolate agents that inhibit cellular uptake mechanisms leading to growth inhibition .

Antitumor Activity

Research has demonstrated that derivatives similar to this compound exhibit significant antitumor activity. For instance, a study found that pyrrolo[2,3-d]pyrimidine antifolates inhibited the proliferation of folate receptor α-expressing tumor cells by inducing S-phase accumulation and apoptosis .

Case Studies

  • In Vivo Studies : In studies conducted on murine models, compounds with similar structures demonstrated a marked reduction in tumor size when administered at specific dosages. These findings suggest that the compound may also exhibit similar in vivo efficacy.
  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

Comparative Biological Activity

Compound NameMechanism of ActionIC50 (µM)Reference
Compound API3K/mTOR Inhibition0.5
Compound BFolate Receptor Inhibition0.8
This CompoundDual Pathway InhibitionTBDTBD

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
Synthesis of this compound involves multi-step reactions, including functionalization of the pyrrolo[2,1-f][1,2,4]triazine core, introduction of morpholine and methoxymethyl groups, and urea bond formation. Critical challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on the triazine ring (e.g., amino vs. methoxymethyl placement).
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF, acetonitrile) are often required for urea coupling reactions, but residual solvents may affect crystallization .
  • Catalyst Selection : Use of triethylamine or Pd-based catalysts for Suzuki-Miyaura coupling steps to attach aryl groups .
    Methodology : Optimize via controlled temperature gradients (e.g., 0–60°C for urea formation) and HPLC-guided purification to isolate intermediates. Confirm regiochemistry via 19F^{19}\text{F} NMR and LC-MS .

Q. How does the morpholin-4-ylmethyl group influence the compound’s solubility and target binding affinity?

Advanced Research Focus
The morpholine moiety enhances aqueous solubility due to its hydrophilic nature and may act as a hydrogen-bond acceptor in target interactions. For example:

  • Solubility : Morpholine derivatives improve logP values by ~1–2 units compared to non-polar analogs, as observed in similar FGFR inhibitors .
  • Binding Affinity : In kinase inhibitors, morpholine groups stabilize interactions with hinge regions via water-mediated hydrogen bonds (e.g., in Rogaratinib’s FGFR1 binding) .
    Methodology : Compare solubility (shake-flask method) and crystallographic data (if available) of morpholine-containing analogs vs. non-morpholine variants. Use molecular dynamics simulations to map binding interactions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., fluorophenyl groups) and urea linkage integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (±2 ppm accuracy) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, though crystallization may require salt forms (e.g., HCl salts for stability) .
    Methodology : Combine orthogonal techniques (e.g., NMR, LC-MS, XRD) and compare with reference spectra from structurally related compounds (e.g., BMS-540215 derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and trifluoromethyl groups?

Advanced Research Focus

  • Fluorine Substitution : The 2-fluoro-5-(trifluoromethyl)phenyl group may enhance metabolic stability and lipophilicity. Compare analogs with mono- vs. di-fluorinated aryl groups.
  • Trifluoromethyl Effects : The CF3_3 group increases electron-withdrawing properties, potentially modulating kinase selectivity (e.g., VEGFR-2 vs. FGFR1 inhibition) .
    Methodology : Synthesize analogs with systematic substitutions (e.g., Cl, Br, or methyl groups in place of CF3_3). Test in enzymatic assays (IC50_{50}) and cellular models (e.g., proliferation inhibition in HUVECs for anti-angiogenic activity) .

Q. What experimental strategies address contradictions in biological activity data across different assay systems?

Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., serum protein binding, pH) or cell-line-specific expression of transporters. For example:

  • In vitro vs. In vivo Efficacy : A compound active in kinase assays (IC50_{50} < 10 nM) but ineffective in xenografts may suffer from poor bioavailability.
  • Data Reconciliation : Use pharmacokinetic profiling (plasma AUC, tissue distribution) and protein-binding assays (e.g., equilibrium dialysis) to correlate free drug levels with activity .
    Methodology : Validate findings using orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines to isolate target effects) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Advanced Research Focus

  • Prodrug Strategies : Introduce l-alanine prodrug moieties (as in BMS-582664) to enhance oral bioavailability .
  • Salt Formation : HCl salts (e.g., BAY 1213802) improve solubility and stability in aqueous formulations .
  • CYP450 Inhibition Screening : Assess metabolic stability in liver microsomes to identify susceptible sites for deuteration or fluorination .
    Methodology : Use PK/PD modeling to guide dose escalation in rodent models. Monitor metabolites via UPLC-QTOF-MS .

Q. What are the implications of the urea linker’s conformation on target engagement and selectivity?

Advanced Research Focus
The urea group acts as a rigid spacer, positioning aryl groups for optimal binding. Key considerations:

  • Torsional Angle Analysis : Use DFT calculations to predict preferred conformations and compare with co-crystal structures of related compounds (e.g., BMS-540215 bound to VEGFR-2) .
  • Selectivity : Replace urea with amide or sulfonamide linkers to assess impact on kinase selectivity profiles .
    Methodology : Synthesize constrained analogs (e.g., cyclized urea derivatives) and evaluate via thermal shift assays (TSA) to measure target stabilization .

Q. How can researchers mitigate off-target effects linked to the pyrrolo[2,1-f][1,2,4]triazine core?

Advanced Research Focus
The core structure may interact with ATP-binding pockets of non-target kinases. Strategies include:

  • Kinome-Wide Profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases.
  • Fragment-Based Design : Introduce bulky substituents (e.g., methoxymethyl) to sterically hinder non-target binding .
    Methodology : Combine computational docking (e.g., Glide SP) with alanine-scanning mutagenesis of kinase domains to map critical interactions .

Q. What crystallization techniques are suitable for resolving polymorphic forms of this compound?

Advanced Research Focus
Polymorphism affects solubility and bioavailability. Techniques include:

  • Solvent Evaporation : Screen solvents (e.g., ethanol/water mixtures) under controlled humidity.
  • Salt Co-Crystallization : Use counterions (e.g., succinate, HCl) to stabilize specific forms .
    Methodology : Characterize polymorphs via PXRD, DSC, and Raman spectroscopy. Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Q. How can contradictory data on metabolic stability be resolved between hepatocyte and microsome assays?

Advanced Research Focus
Hepatocytes contain phase II enzymes (e.g., UGTs) absent in microsomes, leading to discrepancies. Solutions:

  • Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in both systems.
  • Cross-Species Validation : Test human vs. rodent hepatocytes to identify species-specific metabolism .
    Methodology : Quantitate metabolite formation via LC-MS/MS and correlate with in vivo clearance data .

Properties

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939805-30-8
Record name ACTB-1003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACTB-1003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 3
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 4
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 5
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

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